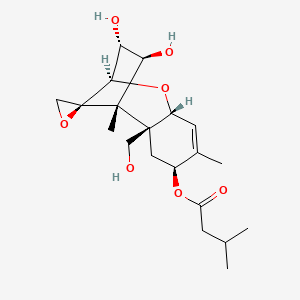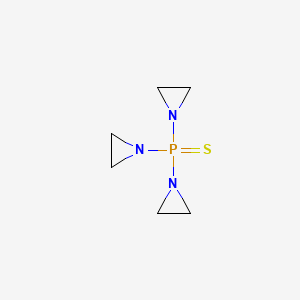
Chembridge-5861528
Übersicht
Beschreibung
Chembridge-5861528, also known as TCS 5861528, is a potent TRPA1 channel antagonist . It antagonizes allyl isothiocyanate- and 4-HNE-evoked TRPA1 responses, with IC50 values of 14.3 μM and 18.7 μM, respectively . It shows antihypersensitivity activities .
Chemical Reactions Analysis
Chembridge-5861528 shows no TRPA1 or TRPV1 channel agonism and no TRPV1 channel antagonism up to a dose of 100 μM . It significantly attenuates development of mechanical hypersensitivity in Streptozocin-induced diabetes mellitus rat model .Physical And Chemical Properties Analysis
Chembridge-5861528 is a lyophilized compound with a molecular weight of 369.4 .Wissenschaftliche Forschungsanwendungen
Neurogenic Inflammation
Chembridge-5861528 has been identified as a potent TRPA1 channel antagonist. It has shown efficacy in reducing neurogenic inflammation by attenuating the blood flow increase induced by capsaicin . This application is significant in the study of inflammatory responses and pain management.
Pain Sensitivity and Hypersensitivity
In models of pain sensitivity, Chembridge-5861528 has demonstrated the ability to significantly attenuate the development of mechanical hypersensitivity in diabetic rat models . This suggests its potential use in developing treatments for chronic pain conditions, particularly those associated with diabetes.
Cardiomyocyte Maturation
Research indicates that TRPA1 channels, which can be inhibited by Chembridge-5861528, play a role in the maturation of embryonic stem cell-derived cardiomyocytes . This application is crucial for cardiac drug screening and potential heart regeneration therapies.
Mitochondrial Dynamics
Chembridge-5861528’s inhibition of TRPA1 has been linked to the regulation of mitochondrial biogenesis and dynamics, which are essential processes in cellular energy production and metabolism . This application could be explored further in the context of diseases related to mitochondrial dysfunction.
Calcium Signaling in Cells
The compound has been used in bioassays to inhibit allyl isothiocyanate-induced calcium signals in TRPA1 expressing cells . This application is important for understanding intracellular signaling pathways and could have implications for various physiological processes.
Spinal Cord Pronociceptive Actions
Chembridge-5861528 has been shown to attenuate the mechanical hypersensitivity effect induced by netrin-1 in the spinal cord . This application provides insights into the molecular mechanisms of pain and offers a potential pathway for therapeutic intervention.
TRPA1 Channel Antagonism
As a TRPA1 channel antagonist, Chembridge-5861528 has been effective against allyl isothiocyanate- and 4-HNE-evoked TRPA1 responses . This antagonistic action is fundamental to its application in pain research and the study of sensory neuron functions.
Anti-Hypersensitivity Activities
The compound shows promise in antihypersensitivity activities, which could be beneficial in treating conditions like allodynia and hyperalgesia, where there is an increased sensitivity to pain .
Wirkmechanismus
Target of Action
Chembridge-5861528, also known as TCS 5861528, is a potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is an ion channel expressed on nociceptive primary afferent nerve fibers and plays a crucial role in the transduction and transmission of pain signals .
Mode of Action
Chembridge-5861528 acts by antagonizing the TRPA1 channel, specifically inhibiting the responses evoked by allyl isothiocyanate and 4-HNE . It does this with IC50 values of 14.3 μM and 18.7 μM, respectively . This means that it effectively blocks these channels, preventing the transmission of pain signals.
Biochemical Pathways
The primary biochemical pathway affected by Chembridge-5861528 is the pain signaling pathway mediated by the TRPA1 channel . By blocking this channel, it disrupts the normal flow of ions through the channel, thereby inhibiting the transmission of pain signals. This results in antihypersensitivity activities .
Pharmacokinetics
In terms of pharmacokinetics, Chembridge-5861528 has been shown to have a significant effect when administered intraperitoneally . Plasma concentrations of Chembridge-5861528 were close to 2,000 ng/ml from 0.25 to 2 h after its intraperitoneal administration at the dose of 30 mg/kg . The brain/plasma ratio was about 0.4 , indicating that the compound can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The primary result of Chembridge-5861528’s action is the attenuation of mechanical hypersensitivity . In animal models, it has been shown to significantly attenuate the development of mechanical hypersensitivity . For example, in a Streptozocin-induced diabetes mellitus rat model, it significantly attenuated the development of mechanical hypersensitivity as revealed by the paw pressure test .
Action Environment
The action of Chembridge-5861528 can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the method of administration . . This suggests that the site of administration can significantly influence the compound’s action and efficacy.
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-5-12(2)13-6-8-14(9-7-13)21-15(25)10-24-11-20-17-16(24)18(26)23(4)19(27)22(17)3/h6-9,11-12H,5,10H2,1-4H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTUWJYMCADJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386817 | |
| Record name | TCS 5861528 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chembridge-5861528 | |
CAS RN |
332117-28-9 | |
| Record name | TCS 5861528 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]-4-(4-fluorophenyl)benzamide](/img/structure/B1682868.png)
![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)


![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)







